3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine
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Overview
Description
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine: is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the third position and a 2-methoxyphenyl group at the fifth position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
- 3-Chloro-5-(2-methoxyphenyl)phenol
- 2-Chloro-5-methoxyphenyl boronic acid
Comparison: 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine is unique due to its triazine ring structure, which imparts different chemical properties compared to similar compounds like 3-Chloro-5-(2-methoxyphenyl)phenol and 2-Chloro-5-methoxyphenyl boronic acid.
Properties
Molecular Formula |
C10H8ClN3O |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3 |
InChI Key |
KMXIOQXICPLLFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=NC(=N2)Cl |
Origin of Product |
United States |
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